Cas no 1820004-24-7 (tert-Butyl 4-acetyl-3-aminobenzoate)

Technical Introduction: tert-Butyl 4-acetyl-3-aminobenzoate is a benzoate derivative featuring both acetyl and amino functional groups, making it a versatile intermediate in organic synthesis. The tert-butyl ester group enhances solubility in nonpolar solvents and provides steric protection, improving stability during reactions. The acetyl moiety offers reactivity for further functionalization, while the amino group allows for derivatization or coordination chemistry applications. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are valuable for constructing complex molecules. Its well-defined reactivity profile and stability under standard conditions make it a reliable choice for synthetic workflows.
tert-Butyl 4-acetyl-3-aminobenzoate structure
1820004-24-7 structure
Product name:tert-Butyl 4-acetyl-3-aminobenzoate
CAS No:1820004-24-7
MF:C13H17NO3
MW:235.278983831406
CID:4937932

tert-Butyl 4-acetyl-3-aminobenzoate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-acetyl-3-aminobenzoate
    • Inchi: 1S/C13H17NO3/c1-8(15)10-6-5-9(7-11(10)14)12(16)17-13(2,3)4/h5-7H,14H2,1-4H3
    • InChI Key: JPUHDYIKZGUKCU-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(C(C)=O)=C(C=1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 235.12084340 g/mol
  • Monoisotopic Mass: 235.12084340 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Molecular Weight: 235.28
  • Topological Polar Surface Area: 69.4

tert-Butyl 4-acetyl-3-aminobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019099825-1g
tert-Butyl 4-acetyl-3-aminobenzoate
1820004-24-7 97%
1g
$823.62 2023-09-02
Alichem
A019099825-5g
tert-Butyl 4-acetyl-3-aminobenzoate
1820004-24-7 97%
5g
$1989.90 2023-09-02

Additional information on tert-Butyl 4-acetyl-3-aminobenzoate

Introduction to Tert-Butyl 4-acetyl-3-aminobenzoate (CAS No. 1820004-24-7)

Tert-butyl 4-acetyl-3-aminobenzoate, identified by its Chemical Abstracts Service (CAS) number 1820004-24-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of benzoate derivatives, characterized by its unique structural features that include both acetyl and amino functional groups, as well as a tert-butyl substituent. The combination of these structural elements imparts distinct chemical properties and reactivity patterns, making it a valuable intermediate in the synthesis of more complex molecules.

The tert-butyl group in the molecule enhances its stability and influences its solubility profile, which is particularly useful in organic synthesis where controlled reaction conditions are often required. The 4-acetyl moiety introduces a polar carbonyl group, facilitating interactions with nucleophiles and enabling further functionalization. Meanwhile, the 3-amino group provides a site for hydrogen bonding and can participate in coordination with metal ions, which is relevant in catalytic processes and medicinal chemistry applications.

In recent years, there has been growing interest in benzoate derivatives due to their diverse biological activities. Research has demonstrated that modifications at the benzene ring can significantly alter pharmacophoric properties, leading to compounds with potential therapeutic benefits. For instance, studies have explored the role of benzoate derivatives in modulating enzyme activity and receptor binding, which are critical mechanisms in drug design. The presence of both acetyl and amino groups in tert-butyl 4-acetyl-3-aminobenzoate suggests its utility as a precursor for synthesizing molecules with enhanced bioavailability and targeted action.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The acetyl group can be readily converted into other functional moieties such as esters or amides through standard reactions like esterification or amidation. Additionally, the amino group can undergo reductive amination or alkylation to introduce further complexity into the molecular structure. These transformations make tert-butyl 4-acetyl-3-aminobenzoate a valuable building block for medicinal chemists seeking to develop novel scaffolds for drug discovery.

The tert-butyl 4-acetyl-3-aminobenzoate structure also exhibits interesting physicochemical properties that are advantageous in formulation development. Its moderate solubility in organic solvents while maintaining good stability under various conditions makes it suitable for both laboratory-scale reactions and industrial applications. This balance between solubility and stability is crucial for ensuring efficient synthesis and purification processes.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have shown that benzoate derivatives can interact with biological targets through multiple binding modes, including hydrogen bonding and hydrophobic interactions. The specific arrangement of functional groups in tert-butyl 4-acetyl-3-aminobenzoate aligns well with these principles, suggesting its suitability for designing molecules with improved binding affinity.

In the context of drug development, there is increasing evidence supporting the use of benzoate derivatives as pharmacophores in treating various diseases. For example, modifications of benzoic acid have led to compounds with anti-inflammatory, antiviral, and anticancer properties. The unique structural features of tert-butyl 4-acetyl-3-aminobenzoate, including its bulky tert-butyl group and polar functional groups, may contribute to its ability to modulate biological pathways effectively.

The synthesis of tert-butyl 4-acetyl-3-aminobenzoate itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches often involve multi-step sequences starting from readily available aromatic precursors. However, recent innovations have enabled more streamlined routes that reduce reaction times and improve yields. These advancements are particularly important in pharmaceutical manufacturing where cost-effectiveness and scalability are key considerations.

Another area where this compound has shown promise is in materials science. Benzoate derivatives are known for their ability to form coordination complexes with metal ions, which can be exploited in designing functional materials such as catalysts or sensors. The presence of both acetyl and amino groups in tert-butyl 4-acetyl-3-aminobenzoate makes it an excellent candidate for such applications due to its ability to form stable complexes while maintaining structural integrity.

The future prospects for tert-butyl 4-acetyl-3-aminobenzoate are bright, driven by ongoing research into new synthetic strategies and biological applications. As computational tools become more sophisticated, researchers will be able to predict the behavior of this compound more accurately, leading to innovative drug designs. Additionally, green chemistry initiatives may inspire new synthetic pathways that minimize environmental impact while maximizing efficiency.

In conclusion,Tert-butyl 4-acetyl-3-aminobenzoate (CAS No. 1820004-24-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, while its physicochemical properties enhance its utility in formulation development. As research continues to uncover new applications for benzoate derivatives,tert-butyl 4-acetyl-3-aminobenzoate is poised to play an important role in advancing both medicinal chemistry and materials science.

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